![molecular formula C12H11ClF3NO3 B2773011 Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate CAS No. 2411306-42-6](/img/structure/B2773011.png)
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTB is a member of the benzoate ester family and is widely used as a chemical probe for studying protein-protein interactions, as well as for drug discovery.
Mécanisme D'action
The mechanism of action of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is not well understood. However, it is believed to function by binding to specific proteins and modulating their activity. This compound has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cell proliferation. This compound has also been shown to inhibit the activity of certain kinases, such as ERK1/2 and JNK, which are involved in cell signaling and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is its ability to act as a chemical probe for studying protein-protein interactions. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate. One potential area of research is the development of this compound analogs that have improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new protein targets for this compound, which could lead to the development of new drugs for various diseases. Additionally, this compound could be used in combination with other compounds to enhance its activity or to target multiple pathways simultaneously.
Méthodes De Synthèse
The synthesis of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate involves a series of chemical reactions. The first step is the condensation of 2-chloroacetyl chloride with methyl 2-aminobenzoate to form the intermediate product, N-(2-chloroacetyl)-2-methoxybenzamide. This intermediate product is then treated with trifluoromethyl iodide to obtain the final product, this compound.
Applications De Recherche Scientifique
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has been widely used in scientific research for various applications. One of the primary uses of this compound is as a chemical probe for studying protein-protein interactions. It has been shown to interact with a variety of proteins, including transcription factors, kinases, and phosphatases. This compound has also been used as a tool for drug discovery, as it can be used to screen for compounds that bind to specific proteins.
Propriétés
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c1-20-11(19)8-4-7(6-17-10(18)5-13)2-3-9(8)12(14,15)16/h2-4H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTJSBRFPRJBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)
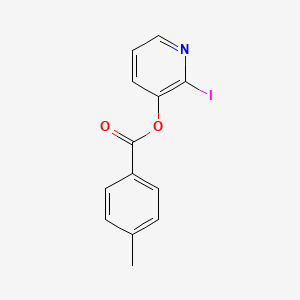
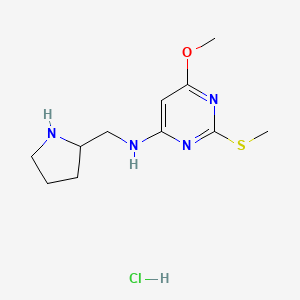
![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)
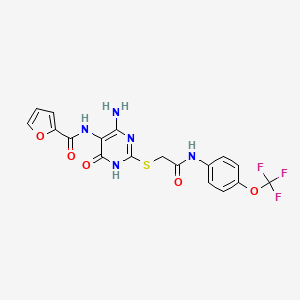
![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)
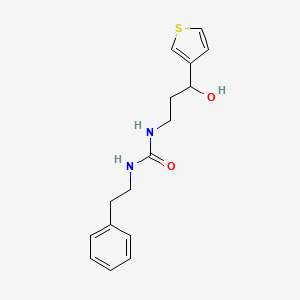

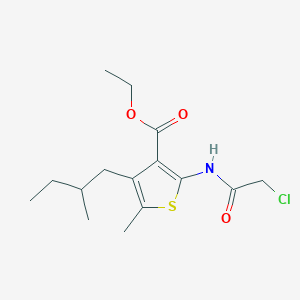
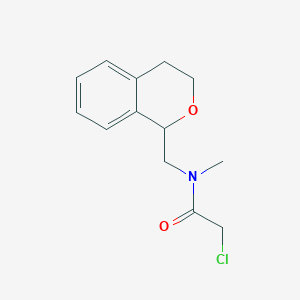
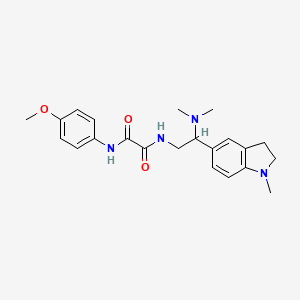
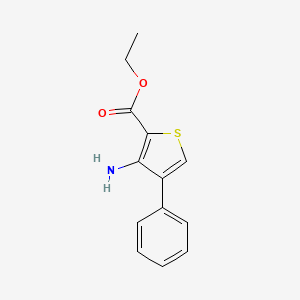
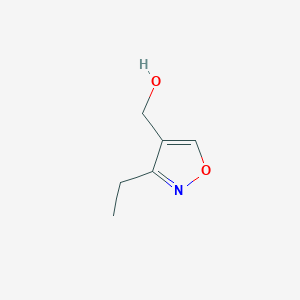
![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)